molecular formula C17H22N2O2 B4549026 N-(2-TERT-BUTYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

N-(2-TERT-BUTYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4549026
M. Wt: 286.37 g/mol
InChI Key: QDTSLXBGFGBXGL-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-3-ethyl-5-methyl-12-oxazole-4-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a tert-butylphenyl group, an ethyl group, and an oxazole ring

Scientific Research Applications

N-(2-tert-butylphenyl)-3-ethyl-5-methyl-12-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-3-ethyl-5-methyl-12-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using tert-butylbenzene and an appropriate electrophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, typically involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-3-ethyl-5-methyl-12-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-3-ethyl-5-methyl-12-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-tert-butylphenyl)maleimides: These compounds share the tert-butylphenyl group and have been studied for their unique properties and applications.

    N-(2-tert-butylphenyl)succinimides: Similar in structure, these compounds also exhibit interesting chemical and biological properties.

Uniqueness

N-(2-tert-butylphenyl)-3-ethyl-5-methyl-12-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-tert-butylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-6-13-15(11(2)21-19-13)16(20)18-14-10-8-7-9-12(14)17(3,4)5/h7-10H,6H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTSLXBGFGBXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=CC=C2C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827841
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-TERT-BUTYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
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N-(2-TERT-BUTYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
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N-(2-TERT-BUTYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
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N-(2-TERT-BUTYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 5
N-(2-TERT-BUTYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 6
N-(2-TERT-BUTYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

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